N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring system. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which imparts unique chemical properties to the molecule
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been shown to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
Thiophene derivatives have been known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives have been known to influence a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
It has been reported that thiophene derivatives exhibit excellent fungicidal activities against cucumber downy mildew .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring system. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated cyclopentyl compound. This reaction requires a palladium catalyst and is performed under mild conditions to ensure the functional groups remain intact.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and continuous flow processes can be employed to achieve efficient production. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry and Material Science: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for creating polymers and other materials with specific properties.
Medicine: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide has shown potential in medicinal chemistry due to its biological activity. It can be used as a lead compound for developing new drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Thiophene-2-sulfonic acid
1-(Thiophen-2-yl)cyclopentanol
Thiophene-2-carboxylic acid
Uniqueness: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is unique due to its specific structural features, such as the presence of both thiophene and sulfonamide groups. These features contribute to its distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S3/c16-20(17,13-6-4-10-19-13)15-11-14(7-1-2-8-14)12-5-3-9-18-12/h3-6,9-10,15H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMCIHSJGIWIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.